molecular formula C16H12N2 B1599456 2-Phenylindole-3-acetonitrile CAS No. 27005-52-3

2-Phenylindole-3-acetonitrile

Cat. No.: B1599456
CAS No.: 27005-52-3
M. Wt: 232.28 g/mol
InChI Key: CNAHOBNLHXZPRN-UHFFFAOYSA-N
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Description

2-Phenylindole-3-acetonitrile is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Biochemical Analysis

Biochemical Properties

2-Phenylindole-3-acetonitrile, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This makes it a valuable compound for developing new useful derivatives. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found to have effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects over time .

Dosage Effects in Animal Models

Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects at different dosages .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well known. Indole derivatives have been found to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Indole derivatives have been found to have diverse biological activities, suggesting that they may interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well known. Indole derivatives have been found to have diverse biological activities, suggesting that they may be localized to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylindole-3-acetonitrile can be achieved through several methods. One common approach involves the heteroannulation of 2-haloaniline derivatives with phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium complexes . Another method involves the use of enamines and directing group-controlled copper-catalyzed intermolecular C-H amination under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylindole-3-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Halogenated or nitrated indole derivatives.

Comparison with Similar Compounds

    Indole-3-acetonitrile: A plant hormone involved in growth regulation.

    2-Phenylindole: Lacks the nitrile group but shares the indole core structure.

    Indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness: 2-Phenylindole-3-acetonitrile is unique due to the presence of both the phenyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other indole derivatives .

Properties

IUPAC Name

2-(2-phenyl-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAHOBNLHXZPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427329
Record name 2-PHENYLINDOLE-3-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27005-52-3
Record name 2-PHENYLINDOLE-3-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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